4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole
Description
4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a bis-thiazole derivative featuring two 3,4-dichlorophenyl substituents. This compound belongs to a class of small molecules investigated for their kinase-modulating properties, particularly as activators of c-Abl kinase, a critical enzyme in cellular signaling pathways .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2S2/c19-11-3-1-9(5-13(11)21)15-7-25-17(23-15)18-24-16(8-26-18)10-2-4-12(20)14(22)6-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRKXXPHHHOPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the formation of thiazole rings through cyclization reactions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with thioamides under acidic conditions to form the thiazole rings. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using reagents like sodium iodide or potassium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or fluorinated derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Thiazole derivatives are known for their diverse biological activities, including anticancer effects. Research has demonstrated that compounds containing thiazole moieties exhibit significant cytotoxicity against various cancer cell lines.
Case Studies on Anticancer Activity
- A study evaluated several thiazole-integrated compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity. For instance, one compound demonstrated an IC50 of 5.71 μM , outperforming the standard drug 5-fluorouracil with an IC50 of 6.14 μM .
- Another investigation synthesized a series of thiazole-pyridine hybrids. These compounds were screened against multiple cancer cell lines (PC3, MCF-7, Hep-2). The presence of electron-withdrawing groups like chlorine was crucial for enhancing the antiproliferative activity of these hybrids .
Antimicrobial Properties
The thiazole ring is recognized for its antimicrobial potential. Various studies have reported the synthesis of thiazole derivatives with significant activity against resistant bacterial strains.
Case Studies on Antimicrobial Activity
- In a study focusing on antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, a novel thiazole compound exhibited MIC values ranging from 0.7 to 2.8 μg/mL , which was comparable to traditional antibiotics like vancomycin .
- Another research effort synthesized new thiazole-phenylacetic acid derivatives that displayed potent dual antimicrobial and anti-inflammatory activities. Compounds were tested against several bacterial strains including E. coli and K. pneumoniae, showing promising results with MIC values as low as 6.25 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific substituents significantly influences biological activity.
Key Findings from SAR Studies
- The incorporation of halogen atoms (like chlorine) at specific positions on the thiazole ring has been shown to enhance cytotoxicity and antimicrobial efficacy. For instance, compounds with a chlorine atom at the 4-position demonstrated superior activity against tested cancer cell lines .
Summary of Applications
The compound 4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole exhibits promising applications in medicinal chemistry:
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiazole Core
The target compound’s structural analogs differ primarily in substituent groups attached to the central thiazole scaffold. Key examples include:
Amide-Functionalized Derivatives
- Compound 4 (N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide) : Replaces the second thiazole ring with a cyclopropanecarboxamide group. This modification reduces planarity but retains kinase activation activity, albeit with moderate yield (60%) in synthesis .
- The yield and activity are comparable to the target compound but with altered solubility due to polar carboxamide groups .
- Compound 8 (N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide) : Substitutes with a nitro-pyrazole-carboxamide group, introducing strong electron-withdrawing effects. This may improve binding specificity but complicates synthesis (lower yields reported) .
Halogen-Substituted Aryl Groups
- Compound 4 () : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole features a chlorophenyl group and fluorophenyl-triazole-pyrazole extensions. Crystallographic studies reveal isostructural packing with the target compound but reduced planarity due to perpendicular fluorophenyl orientation .
- EMAC2061 : Contains a 3,4-dichlorophenyl-thiazole-hydrazinylidene scaffold. Suboptimal synthesis yields (<80%) suggest steric hindrance from the hydrazine group, contrasting with the target compound’s simpler bis-thiazole architecture .
Comparative Data Table
*Estimated based on analogous procedures.
Biological Activity
The compound 4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClNS
- Molecular Weight : 355.27 g/mol
- CAS Number : 401797-02-2
The compound features two dichlorophenyl groups and a thiazole ring, which are known to enhance biological activity through various mechanisms.
Biological Activities
Recent studies have highlighted several biological activities associated with thiazole derivatives, including:
- Antitumor Activity : Thiazole compounds have shown promise as anticancer agents. For instance, studies indicate that modifications in the thiazole structure can lead to significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the compound's lipophilicity and interaction with cellular targets .
- Antimicrobial Properties : Thiazole derivatives have exhibited antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Some thiazole compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to:
- Interaction with Enzymes : The compound may act as an inhibitor for various enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis : It has been noted that some thiazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
Table 1: Summary of Biological Activities in Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
